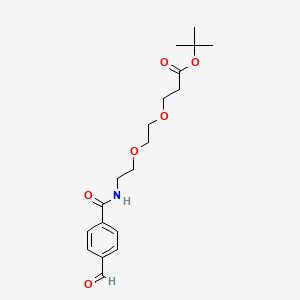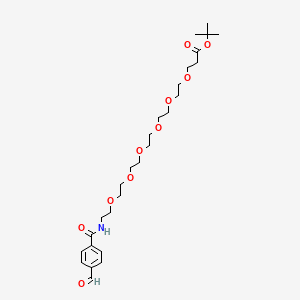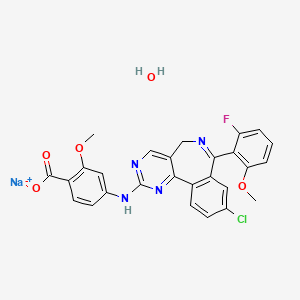
AM4113
Descripción general
Descripción
AM 4113 es un antagonista de alta afinidad y selectivo del receptor cannabinoide tipo 1 (CB1). Su nombre químico es 5-(4-clorofenil)-1-(2,4-diclorofenil)-4-metil-1H-pirazol-3-carboxamida. Con una Kd (constante de disociación) de 0,89 nM, se dirige específicamente a los receptores CB1, mostrando una notable selectividad sobre los receptores CB2 .
Aplicaciones Científicas De Investigación
Las aplicaciones de AM 4113 abarcan varios campos:
Química: Como antagonista de CB1, ayuda en estudios relacionados con los cannabinoides.
Biología: Investigación de la función del receptor CB1 y las vías de señalización.
Medicina: Posibles aplicaciones terapéuticas, aunque se necesitan más investigaciones.
Industria: Datos limitados sobre aplicaciones industriales.
Mecanismo De Acción
Los efectos de AM 4113 implican principalmente los receptores CB1. Modula las vías de señalización endocannabinoide, impactando la función neuronal, la regulación del apetito y más. Se necesitan más estudios para dilucidar sus mecanismos precisos.
Análisis Bioquímico
Biochemical Properties
AM4113 binds with high affinity to CB1 receptors, exhibiting 100-fold selectivity for CB1 against CB2 receptors . It does not show inverse agonist properties, meaning it has no effects on cyclic-AMP production .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress food-reinforced operant responding with rats responding on fixed ratio (FR) 1 and 5 schedules of reinforcement in a dose-dependent manner . It also suppressed feeding on high-fat, high-carbohydrate, and lab chow diets .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the CB1 receptor. It binds to CB1 receptors but does not show inverse agonist properties . This means that it does not induce the typical effects associated with CB1 activation, such as increased cyclic-AMP production .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been found to suppress food intake and food-reinforced behavior in rats over an extended period .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, treatment with this compound at doses of 2.0 and 4.0 mg/kg was found to attenuate the AM411-induced locomotor suppression and analgesia . At the same doses, this compound did not induce signs of nausea .
Metabolic Pathways
Given its interaction with the CB1 receptor, it is likely involved in the endocannabinoid system, which plays a key role in a variety of physiological processes .
Transport and Distribution
Given its interaction with the CB1 receptor, it is likely that it is transported and distributed in a manner similar to other CB1 antagonists .
Subcellular Localization
Given its interaction with the CB1 receptor, it is likely localized to the same areas as the CB1 receptor .
Métodos De Preparación
Rutas sintéticas:: AM 4113 se puede sintetizar a través de varias rutas. Un método común involucra la condensación de precursores sustituidos con clorofenilo apropiados con una carboxamida de pirazol. Los procedimientos sintéticos detallados y las condiciones de reacción están disponibles en la literatura.
Producción industrial:: Si bien la información sobre los métodos de producción industrial a gran escala es limitada, los laboratorios de investigación suelen preparar AM 4113 utilizando rutas sintéticas optimizadas para la pureza y el rendimiento.
Análisis De Reacciones Químicas
Reacciones:: AM 4113 participa en varias reacciones químicas, que incluyen:
Oxidación: Sufre transformaciones oxidativas.
Reducción: Se puede reducir para formar diferentes derivados.
Sustitución: Reacciona con nucleófilos o electrófilos.
Otras transformaciones: Se necesitan más estudios para explorar reacciones adicionales.
Solventes: DMSO, etanol, etc.
Reactivos: Diversos agentes reductores, oxidantes y nucleófilos.
Condiciones: La temperatura, la presión y el tiempo de reacción desempeñan un papel crucial.
Principales productos:: Los productos específicos formados dependen de las condiciones de reacción. Los investigadores han informado sobre varios derivados de AM 4113, cada uno con propiedades distintas.
Comparación Con Compuestos Similares
AM 4113 destaca por su alta selectividad de CB1 y su estructura química única. Compuestos similares incluyen AM 251 (un agonista inverso de CB1) y otros antagonistas de CB1.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N3O/c1-9-15(17(21)24)22-23(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H2,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUKVPCUOHFAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027454 | |
| Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614726-85-1 | |
| Record name | AM-4113 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0614726851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-4113 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBW5X7964A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: What is the primary molecular target of AM4113?
A1: this compound acts as a selective antagonist of the cannabinoid receptor type 1 (CB1 receptor) [, , , , , , , , , , , ].
Q2: How does this compound interact with the CB1 receptor?
A2: Unlike inverse agonists that suppress basal CB1 receptor activity, this compound is classified as a neutral antagonist. This means it binds to the CB1 receptor and blocks the binding of agonists like endocannabinoids and Δ9-tetrahydrocannabinol (Δ9-THC) without altering the receptor's basal activity [, , , , ].
Q3: What are the downstream effects of this compound's interaction with CB1 receptors?
A3: By blocking CB1 receptor activation, this compound can inhibit various CB1-mediated physiological and behavioral effects. This includes reducing food intake and weight gain, attenuating the reinforcing effects of addictive substances like nicotine, cocaine, and opioids, and modulating neuronal excitability [, , , , , , , , , , , ].
Q4: How does the action of this compound differ from that of CB1 inverse agonists like rimonabant (SR141716A)?
A4: While both this compound and rimonabant antagonize CB1 receptors, rimonabant acts as an inverse agonist, suppressing the receptor's basal activity. This difference in action may contribute to this compound's potentially improved side-effect profile compared to rimonabant, which was withdrawn from the market due to adverse psychiatric effects [, , , , , ].
Q5: Can this compound cross the blood-brain barrier?
A5: While this compound can effectively block central CB1 receptors, studies suggest it may have limited brain penetration compared to other CB1 antagonists like rimonabant [, ]. Peripherally restricted analogs like AM6545 have been developed to further explore the role of peripheral CB1 receptors [, ].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C17H13Cl3N2O, and its molecular weight is 367.65 g/mol.
Q7: Is there any information available regarding the spectroscopic data for this compound?
A7: The provided research articles primarily focus on the pharmacological characterization of this compound. Detailed spectroscopic data, such as NMR or IR spectra, are not included in these studies.
Q8: How do structural modifications to the this compound scaffold affect its CB1 receptor binding affinity and selectivity?
A8: Research focusing on SAR around the diarylpyrazole core of this compound has revealed key structural elements influencing its CB1 receptor interactions [, , ]. For instance, substitutions on the pyrazole ring, particularly at the C3 position, significantly influence CB1 receptor binding affinity and selectivity [, , ]. Replacing the piperidine ring at the C3 position with other groups like morpholine can alter binding affinity and even change the intrinsic activity from an antagonist to an inverse agonist [, , ]. Additionally, modifications to the 5-aryl substituent, such as bioisosteric replacements with alkynylthiophene units, have yielded potent and selective CB1 antagonists with in vivo efficacy in reducing weight gain [].
Q9: What in vitro and in vivo models have been used to study the effects of this compound?
A9: this compound's effects have been extensively studied in both in vitro and in vivo settings. In vitro studies utilize cell lines expressing CB1 receptors, such as HEK-293 and CHO cells, to investigate receptor binding, G-protein activation, and downstream signaling pathways [, , , , ]. Animal models, primarily rodents and nonhuman primates, are used to evaluate the in vivo efficacy of this compound in paradigms like drug self-administration, conditioned place preference, and behavioral tasks assessing cognition and motor function [, , , , , , , , , , , ].
Q10: What are the key findings from preclinical studies on this compound?
A10: Preclinical studies highlight the therapeutic potential of this compound in various areas:* Addiction: this compound attenuates the reinforcing effects of addictive substances like nicotine, cocaine, and opioids in animal models, suggesting its potential as a treatment for substance use disorders [, , , ].* Metabolic Disorders: this compound reduces food intake and weight gain in rodent models, indicating potential for addressing obesity and metabolic syndrome [, , ]. * Neuroprotection: Research suggests that this compound might protect against excitotoxicity, a process contributing to neuronal damage in conditions like stroke and neurodegenerative diseases [].
Q11: Have any clinical trials been conducted with this compound?
A11: While preclinical research on this compound shows promise, no clinical trials have been initiated to date. Further investigation is needed to determine its safety and efficacy in humans.
Q12: What is known about the safety and toxicity profile of this compound?
A12: The research primarily focuses on the pharmacological characterization of this compound. While some studies suggest that this compound might possess a better psychiatric tolerability profile compared to rimonabant, more comprehensive toxicological studies are needed to establish its safety profile, particularly in long-term use scenarios [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid](/img/structure/B605307.png)




